6-Fluoro-2-methoxy-3-methylbenzaldehyde
Overview
Description
6-Fluoro-2-methoxy-3-methylbenzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl group, along with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-methoxy-3-methylbenzaldehyde as the starting material.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions, and the temperature is carefully controlled to optimize yield and selectivity.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors or batch reactors. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.
Reduction: NaBH₄, LiAlH₄, in anhydrous ether or methanol.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfur trioxide (SO₃) for sulfonation, and halogens (e.g., Br₂, Cl₂) for halogenation.
Major Products Formed:
Oxidation: 6-Fluoro-2-methoxy-3-methylbenzoic acid.
Reduction: 6-Fluoro-2-methoxy-3-methylbenzyl alcohol.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.
Biology: In biological research, 6-Fluoro-2-methoxy-3-methylbenzaldehyde is used as a building block for the synthesis of fluorescent probes and imaging agents
Medicine: The compound has shown potential in drug discovery and development. It can be used to synthesize compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the chemical industry, this compound is utilized in the production of dyes, fragrances, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-Fluoro-2-methoxy-3-methylbenzaldehyde exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzaldehyde
3-Methyl-2-fluorobenzaldehyde
2-Methoxy-3-methylbenzaldehyde
Uniqueness: 6-Fluoro-2-methoxy-3-methylbenzaldehyde stands out due to its specific combination of substituents on the benzene ring, which influences its reactivity and biological activity. This combination provides a unique profile that can be leveraged in various applications, distinguishing it from its similar counterparts.
Properties
IUPAC Name |
6-fluoro-2-methoxy-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-8(10)7(5-11)9(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSPDQYHFNJKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780083-66-0 | |
Record name | 6-fluoro-2-methoxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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